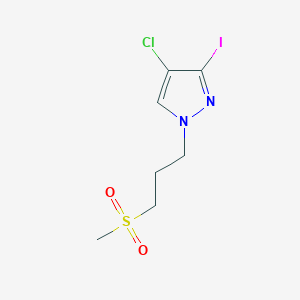

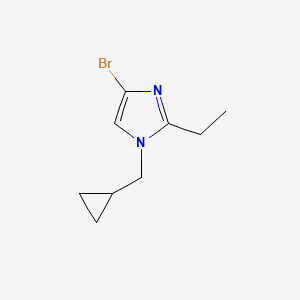

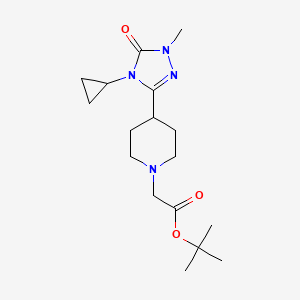

4-chloro-3-iodo-1-(3-methanesulfonylpropyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-iodo-1-(3-methanesulfonylpropyl)-1H-pyrazole is a chemical compound that has been of interest to researchers due to its potential applications in various fields of science. This chemical compound is known for its unique properties, which make it useful in scientific research.

Scientific Research Applications

Unusual Base-Catalyzed Exchange in Synthesis

An intriguing application involves the base-catalyzed exchange in the synthesis of deuterated compounds, highlighting the compound's role in the development of bioanalytical standards for clinical trials. The unusual sensitivity and selectivity of base-promoted exchange reactions were noted, which are crucial for ensuring the stability of labeling under assay conditions (Stuart Rozze & M. Fray, 2009).

Metal-Free Iodine-Catalyzed Synthesis

Another significant application is observed in the metal-free iodine-catalyzed synthesis of fully substituted pyrazoles. This method showcases the compound's utility in forming multiple bond types, including C-S and C-N bonds, through a cost-effective, efficient, and broad substrate scope approach (Jun Sun et al., 2015).

Synthesis of Heteroaromatics

The compound also finds application in the synthesis of pharmaceutically important heteroaromatics. For example, the preparation of 5-substituted pyrazoles and pyrimethamine from related precursors, indicating its relevance in pharmaceutical chemistry (M. Yokoyama et al., 1984).

Antimicrobial and Free-Radical Scavenging Activity

Research has demonstrated the synthesis of novel substituted pyrazoles with significant antimicrobial screening and free-radical scavenging activity. This underscores the compound's potential in developing new therapeutic agents with enhanced biological activities (N. M. Hamada & N. Y. M. Abdo, 2015).

properties

IUPAC Name |

4-chloro-3-iodo-1-(3-methylsulfonylpropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClIN2O2S/c1-14(12,13)4-2-3-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRNVBDGBIGXRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN1C=C(C(=N1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClIN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-iodo-1-(3-methanesulfonylpropyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

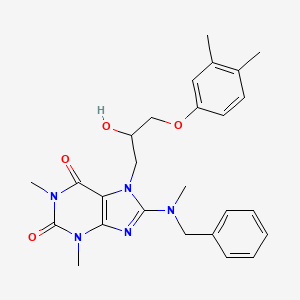

![1,7-dihexyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2746742.png)

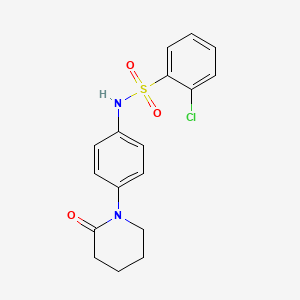

![2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2746744.png)

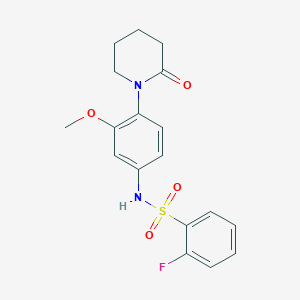

![N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2746762.png)

![2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2746763.png)